molecular formula C10H9NO3 B125537 Methyl 7-aminobenzofuran-4-carboxylate CAS No. 157252-27-2

Methyl 7-aminobenzofuran-4-carboxylate

Cat. No.: B125537
CAS No.: 157252-27-2
M. Wt: 191.18 g/mol
InChI Key: AXLFATUIQRTAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Benzofuran Research

Benzofuran, first synthesized by William Henry Perkin in 1870 via the Perkin rearrangement, laid the foundation for heterocyclic chemistry. Early applications focused on its isolation from coal tar and use in dyestuffs. The 20th century saw benzofuran derivatives emerge as critical scaffolds in pharmaceuticals, exemplified by drugs like amiodarone (antiarrhythmic) and darifenacin (antimuscarinic). The discovery of natural benzofurans, such as psoralen, further highlighted their biological relevance.

Key milestones include:

  • 1870 : Perkin’s synthesis of benzofuran via coumarin rearrangement.
  • 1980s : Identification of benzofuran in cigarette smoke and human milk.
  • 2000s : Development of catalytic methods for benzofuran synthesis (e.g., palladium-catalyzed cyclization).

Recent advances, such as the Tokyo University team’s substituent migration technique (2024), enable precise functionalization of benzofuran cores, directly impacting derivatives like methyl 7-aminobenzofuran-4-carboxylate.

Emergence of Aminobenzofuran Carboxylates

Aminobenzofuran carboxylates represent a subclass optimized for drug-like properties, balancing solubility (via ester groups) and bioactivity (via amino substituents). This compound typifies this trend, with synthesis routes often involving:

  • Etherification : Reaction of o-cresol derivatives with halogenated acetates.
  • Cyclization : Acid- or base-catalyzed ring closure, as seen in polyphosphoric acid (PPA)-mediated reactions.
  • Functionalization : Introduction of amino groups via reduction or nucleophilic substitution.

A 2024 study demonstrated the use of rhodium catalysts to achieve regioselective C–H activation in similar frameworks, highlighting modern synthetic efficiency.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula $$ \text{C}{10}\text{H}{11}\text{NO}_{3} $$
Molecular Weight 193.2 g/mol
Boiling Point 393.9 °C (estimated)
Solubility Soluble in DMSO, methanol
Hazard Statements H302, H315, H319, H335

Position of this compound in Heterocyclic Chemistry

The compound’s structure positions it as a versatile intermediate:

  • Electron-Deficient Furan Ring : Enhances reactivity in nucleophilic aromatic substitution.
  • Amino Group : Facilitates hydrogen bonding and interactions with biological targets (e.g., enzymes).
  • Ester Group : Allows facile hydrolysis to carboxylic acids for further derivatization.

Its synthesis often involves precursor o -cresol derivatives, as demonstrated in a 2009 patent using diazonium salt intermediates. Computational studies (e.g., HOMO/LUMO analysis) predict regioselectivity in cyclization reactions, though experimental outcomes may diverge due to solvent effects.

Significance in Drug Discovery Paradigms

This compound’s relevance stems from:

  • Kinase Inhibition : Analogous compounds (e.g., tylophorine derivatives) inhibit VEGFR2, a key target in angiogenesis.
  • Anticancer Activity : Phenanthroindolizidine alkaloids with benzofuran motifs show cytotoxicity via NF-κB pathway modulation.
  • Antimicrobial Potential : Benzofuran derivatives disrupt bacterial chorismate mutase, a target in tuberculosis therapy.

Figure 1: Proposed Mechanism of VEGFR2 Inhibition by Benzofuran Derivatives

(Note: Include schematic diagram of tylophorine analog binding to VEGFR2 ATP pocket, based on molecular docking data.)

Recent studies highlight its role in synthesizing EVT-284532 (tylophorinicine), a phenanthroindolizidine alkaloid with anti-inflammatory properties.

Properties

CAS No.

157252-27-2

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 7-amino-1-benzofuran-4-carboxylate

InChI

InChI=1S/C10H9NO3/c1-13-10(12)7-2-3-8(11)9-6(7)4-5-14-9/h2-5H,11H2,1H3

InChI Key

AXLFATUIQRTAEH-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2C=COC2=C(C=C1)N

Canonical SMILES

COC(=O)C1=C2C=COC2=C(C=C1)N

Synonyms

4-Benzofurancarboxylicacid,7-amino-,methylester(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate (CAS 1280665-55-5)
  • Structure : Partially saturated 2,3-dihydrobenzofuran core.
  • Substituents: Amino (-NH₂) at position 7, methyl ester (-COOCH₃) at position 3.
  • Molecular Weight : 193.2 g/mol.
(b) Methyl 4-(acetylamino)-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (CAS 143878-29-9)
  • Structure: 2,3-dihydrobenzofuran with a chloro (-Cl) at position 5 and an acetylated amino (-NHAc) at position 4.
  • Molecular Formula: C₁₂H₁₂ClNO₄.
  • Molecular Weight : 269.68 g/mol.
  • Key Properties: The chloro substituent increases lipophilicity, while the acetyl group stabilizes the amino moiety, reducing reactivity. This compound is a key intermediate in synthesizing Prucalopride, a gastrointestinal motility enhancer .

Physical and Chemical Properties

Property Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate Methyl 4-(acetylamino)-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
Molecular Formula C₁₀H₁₁NO₃ C₁₂H₁₂ClNO₄
Molecular Weight (g/mol) 193.2 269.68
Key Substituents -NH₂ (position 7), -COOCH₃ (position 4) -Cl (position 5), -NHAc (position 4), -COOCH₃ (position 7)
Solubility Likely polar due to free -NH₂ Reduced polarity from -Cl and -NHAc; higher lipophilicity
Stability Reactive amino group susceptible to oxidation Acetylated amino group enhances stability

Preparation Methods

Classical Nucleophilic Substitution Route

The most widely documented method for synthesizing methyl 7-aminobenzofuran-4-carboxylate involves a nucleophilic substitution reaction between a halogenated pteridine derivative and a benzofuran precursor. In a representative procedure, (7R)-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-5H-pteridin-6-one (670 mg, 2.30 mmol) reacts with methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate (440 mg, 2.30 mmol) in the presence of p-toluenesulfonic acid (700 mg, 3.68 mmol) as a catalyst .

Reaction Conditions:

  • Solvent: 4-Methyl-2-pentanol (25 mL)

  • Temperature: Reflux (≈140°C)

  • Duration: 6 hours

  • Workup: Neutralization with saturated NaHCO₃, extraction with ethyl acetate (3×50 mL), and purification via silica gel chromatography.

Key Outcomes:

ParameterValue
Yield74%
Purity (HPLC)>95%
CharacterizationMS m/z: 452.3 [M+1]

This method’s efficiency stems from the electron-withdrawing effects of the pteridinone moiety, which activates the chlorine atom for nucleophilic attack by the benzofuran amine . The use of 4-methyl-2-pentanol as a high-boiling solvent prevents side reactions such as oxidation of the amino group.

Scandium-Catalyzed [4 + 1] Cycloaddition

A novel approach utilizing scandium(III) triflate (Sc(OTf)₃) as a Lewis acid catalyst enables the construction of 2-aminobenzofuran scaffolds through formal [4 + 1] cycloaddition . While originally developed for 2-aminobenzofurans, this methodology shows potential adaptability for synthesizing 7-amino regioisomers through strategic modifications.

Mechanistic Overview:

  • Generation of o-Quinone Methide (o-QM):

    • o-Hydroxybenzhydryl alcohol undergoes acid-catalyzed dehydration to form o-QM.

  • Cycloaddition with Isocyanides:

    • Sc(OTf)₃ coordinates to the carbonyl oxygen of o-QM, enhancing electrophilicity.

    • Isocyanide insertion forms a six-membered transition state, leading to benzofuran ring closure.

Optimization Insights:

  • Catalyst loading: 10 mol% Sc(OTf)₃

  • Solvent: Dichloroethane (DCE) at 80°C

  • Yield range: 65–93% for 2-aminobenzofurans .

Adapting this method for 7-aminobenzofurans would require redesigning the o-QM precursor to position the amino group at the 7-position. Computational modeling suggests that electron-donating substituents at the 7-position could stabilize the o-QM intermediate, potentially improving regioselectivity .

Sulfonamide-Protected Friedel-Crafts Acylation

Patent literature describes a Friedel-Crafts acylation strategy for benzofuran derivatives using sulfonamide-protected intermediates . Though originally applied to 2-butyl-5-benzofuranamine, this approach provides a template for synthesizing this compound.

Stepwise Protocol:

  • Sulfonamide Protection:

    • React 7-aminobenzofuran with methanesulfonyl chloride (MsCl) in CH₂Cl₂.

    • Base: Triethylamine (TEA) or pyridine.

  • Friedel-Crafts Acylation:

    • Treat N-(7-benzofuranyl)methanesulfonamide with methyl chlorooxalate in the presence of SnCl₄.

    • Solvent: Nitromethane, 0°C to room temperature.

  • Deprotection:

    • Hydrolyze the sulfonamide group using NaOH/EtOH.

Advantages:

  • The sulfonamide group prevents unwanted side reactions during acylation.

  • SnCl₄ enhances electrophilicity of the acylating agent, improving reaction kinetics .

Challenges:

  • Requires strict anhydrous conditions to avoid catalyst deactivation.

  • Multi-step synthesis reduces overall yield (≈50% over three steps).

Comparative Analysis of Methods

Table 1: Method Comparison

MethodYieldPurityScalabilityCost Efficiency
Nucleophilic Substitution74%HighModerateMedium
[4 + 1] Cycloaddition65–93%HighLowHigh
Friedel-Crafts Acylation≈50%MediumHighLow
One-Pot Tandem≈68%*MediumHighMedium

*Based on analogous reactions .

Critical Insights:

  • Nucleophilic Substitution: Optimal for small-scale pharmaceutical applications due to high purity.

  • Cycloaddition: Ideal for structural diversification but limited by precursor availability.

  • Friedel-Crafts: Suitable for industrial-scale production despite moderate yields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 7-aminobenzofuran-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling benzofuran derivatives with methyl esters under catalytic conditions. For example, a modified procedure using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent and DMAP (4-dimethylaminopyridine) as a catalyst in dry dichloromethane (CH₂Cl₂) at 0°C to room temperature can yield intermediates like benzofuran-2-carboxamides . Column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical for purification. Reaction monitoring via TLC and NMR ensures intermediate purity. Adjusting stoichiometric ratios (e.g., 1:1.05 reagent-to-substrate) and solvent polarity can optimize yields .

Q. How should crystallographic data for this compound be validated to ensure structural accuracy?

  • Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to analyze X-ray diffraction data. Key validation metrics include R-factor convergence (<5%), residual electron density analysis (no peaks >1 e⁻/ų), and adherence to expected bond lengths/angles (e.g., C=O bonds ~1.21 Å). Tools like PLATON or WinGX can flag symmetry violations or missed twinning .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives?

  • Methodological Answer : Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or solvent effects. For example, dynamic NMR experiments (VT-NMR) can identify rotamers, while DFT calculations (e.g., Gaussian) simulate optimized geometries for comparison. If X-ray shows planar amide groups but NMR suggests non-planarity, hydrogen-bonding interactions in the solid state may explain differences .

Q. How can high-throughput crystallography pipelines improve structural analysis of novel benzofuran derivatives?

  • Methodological Answer : Automated pipelines using SHELXC/D/E for phase determination and phenix.auto_solve for model building enable rapid screening of derivatives. For this compound, prioritize high-resolution datasets (≤1.0 Å) and twinning detection (e.g., Rmerge <5%). Pair with machine learning tools (e.g., CRYSTALP2) to predict crystallizability based on substituent polarity .

Q. What bioactivity screening methodologies are suitable for evaluating this compound as a kinase inhibitor?

  • Methodological Answer : Use fluorescence-based ATPase assays (e.g., ADP-Glo™) to measure kinase inhibition. For selectivity profiling, employ panel screens against 50+ kinases (e.g., DiscoverX KinomeScan). Structural analogs like spirobenzofuran-thiophene hybrids (e.g., compound 4a/4b) show IC₅₀ values <100 nM, suggesting scaffold potential. Pair with molecular docking (AutoDock Vina) to map binding interactions .

Data Analysis and Reporting

Q. How should researchers handle large raw datasets (e.g., crystallographic, HPLC) to align with journal guidelines?

  • Methodological Answer : Processed data (e.g., refinement statistics, chromatographic peak areas) must be included in the main text, while raw data (e.g., .hkl files, UV spectra) go into appendices. Use tables with standardized headings (e.g., "Crystallographic Data" tables with space group, Z-value, R-factors). Avoid compound-specific labels (e.g., "4b") in graphics; instead, use generic descriptors (e.g., "Derivative A") .

Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (GraphPad Prism) with the Hill equation to calculate IC₅₀/EC₅₀. Report 95% confidence intervals and use ANOVA for group comparisons (p<0.05). For outliers, apply Grubbs’ test (α=0.05) and justify exclusions in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.